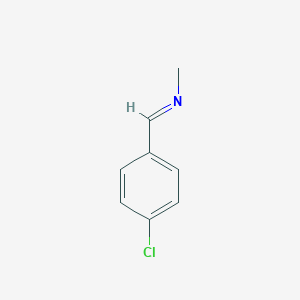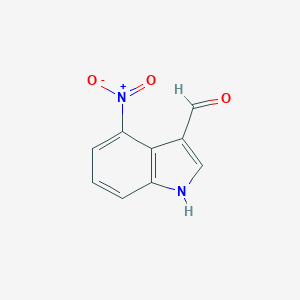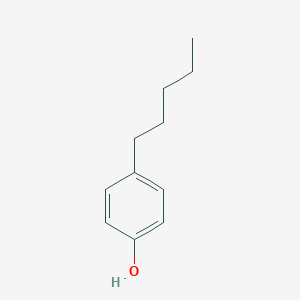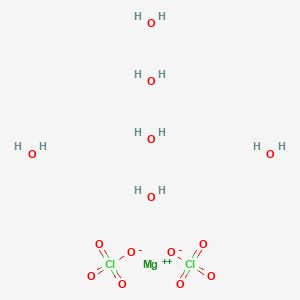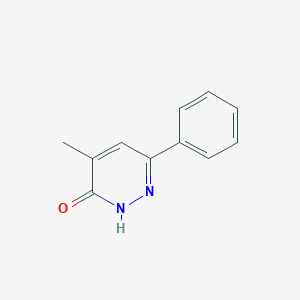
4-Methyl-6-phenylpyridazin-3(2H)-one
概要
説明
4-Methyl-6-phenylpyridazin-3(2H)-one, also known as MPP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. MPP is a pyridazine derivative that has a unique chemical structure, making it an attractive target for synthetic chemists and pharmacologists. In
作用機序
4-Methyl-6-phenylpyridazin-3(2H)-one functions as a fluorescent probe by undergoing a chemical reaction with ROS, resulting in a change in its fluorescence properties. Specifically, 4-Methyl-6-phenylpyridazin-3(2H)-one reacts with ROS to form a highly fluorescent product, allowing for the detection and quantification of ROS in biological samples.
生化学的および生理学的効果
4-Methyl-6-phenylpyridazin-3(2H)-one has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. This makes it an attractive tool for studying the effects of ROS on biological systems without introducing confounding factors.
実験室実験の利点と制限
The use of 4-Methyl-6-phenylpyridazin-3(2H)-one as a fluorescent probe has several advantages, including its high selectivity for ROS, low toxicity, and ease of use. However, there are also limitations to its use, including the need for specialized equipment for fluorescence detection and the potential for interference from other fluorescent molecules in biological samples.
将来の方向性
There are several potential future directions for research involving 4-Methyl-6-phenylpyridazin-3(2H)-one. One area of interest is the development of new fluorescent probes based on the chemical structure of 4-Methyl-6-phenylpyridazin-3(2H)-one that can detect other reactive molecules in addition to ROS. Another potential direction is the use of 4-Methyl-6-phenylpyridazin-3(2H)-one in the development of new therapies for diseases that are associated with ROS, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 4-Methyl-6-phenylpyridazin-3(2H)-one is a unique heterocyclic compound that has shown promise as a valuable tool for scientific research. Its ability to selectively detect ROS makes it a valuable tool for studying the role of ROS in disease pathology. While there are limitations to its use, the potential future directions for research involving 4-Methyl-6-phenylpyridazin-3(2H)-one are numerous, making it an exciting area of study for synthetic chemists and pharmacologists alike.
科学的研究の応用
4-Methyl-6-phenylpyridazin-3(2H)-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-Methyl-6-phenylpyridazin-3(2H)-one as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. The ability of 4-Methyl-6-phenylpyridazin-3(2H)-one to selectively detect ROS makes it a valuable tool for studying the role of ROS in disease pathology.
特性
CAS番号 |
13300-09-9 |
|---|---|
製品名 |
4-Methyl-6-phenylpyridazin-3(2H)-one |
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
5-methyl-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |
InChIキー |
HNZITGUYCFHIMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NNC1=O)C2=CC=CC=C2 |
正規SMILES |
CC1=CC(=NNC1=O)C2=CC=CC=C2 |
その他のCAS番号 |
13300-09-9 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


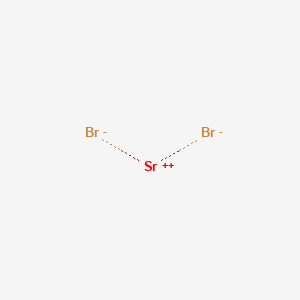


![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
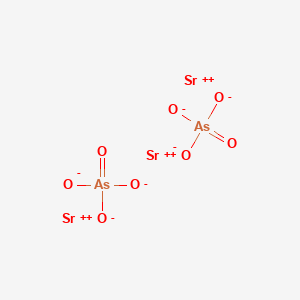
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)


